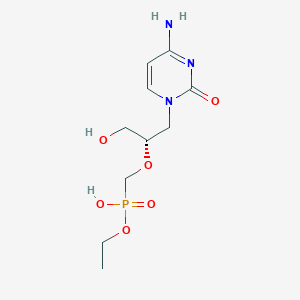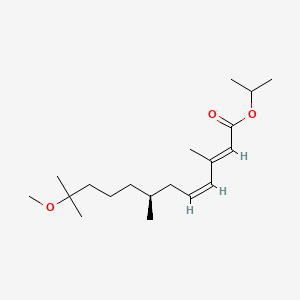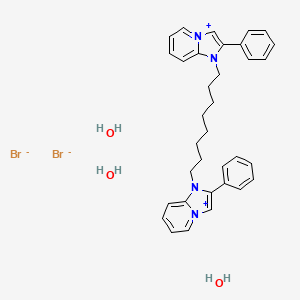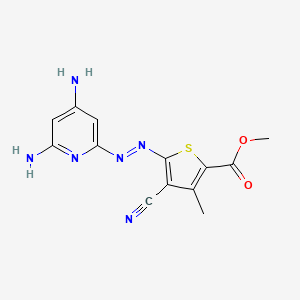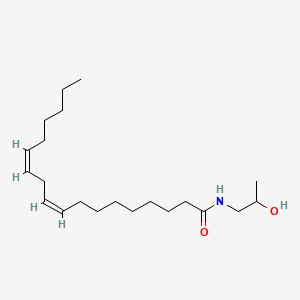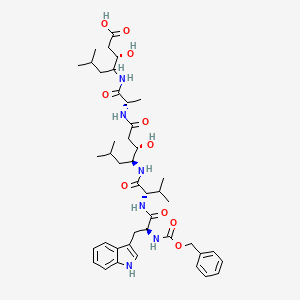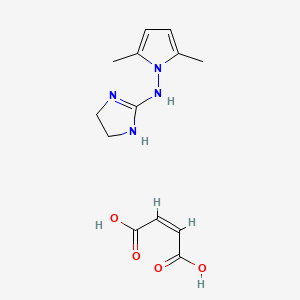
N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L9426 is a 40V N-Channel Enhancement Mode MOSFET (Metal-Oxide-Semiconductor Field-Effect Transistor). This compound is known for its high switching speed, low gate charge, and improved dv/dt capability. It is widely used in various electronic applications due to its efficient performance and reliability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L9426 involves the synthesis of the MOSFET structure, which includes the deposition of multiple layers of materials such as silicon, silicon dioxide, and metal contacts. The process typically involves:
Oxidation: Silicon wafers are oxidized to form a layer of silicon dioxide.
Photolithography: A photoresist is applied, and the desired pattern is transferred using ultraviolet light.
Etching: The exposed areas are etched away to create the desired structure.
Doping: Impurities are introduced to modify the electrical properties of the silicon.
Metal Deposition: Metal contacts are deposited to form the source, drain, and gate terminals.
Industrial Production Methods
In industrial settings, the production of L9426 MOSFETs involves large-scale semiconductor fabrication processes. These processes are carried out in cleanroom environments to prevent contamination and ensure high-quality production. Techniques such as chemical vapor deposition, plasma-enhanced chemical vapor deposition, and sputtering are commonly used in the production of MOSFETs .
Chemical Reactions Analysis
Types of Reactions
L9426 MOSFETs undergo various chemical reactions during their fabrication and operation:
Oxidation: Formation of silicon dioxide layers.
Reduction: Removal of oxides during etching processes.
Substitution: Doping of silicon with impurities to alter its electrical properties.
Common Reagents and Conditions
Oxidation: Oxygen or steam at high temperatures.
Reduction: Hydrofluoric acid for oxide removal.
Doping: Phosphorus or boron sources for n-type or p-type doping, respectively.
Major Products Formed
Silicon Dioxide: Formed during oxidation.
Doped Silicon: Modified electrical properties due to doping.
Metal Contacts: Deposited during metal deposition processes.
Scientific Research Applications
L9426 MOSFETs have a wide range of applications in scientific research and industry:
Chemistry: Used in analytical instruments and sensors.
Biology: Employed in bioelectronic devices and medical diagnostics.
Medicine: Integrated into medical imaging equipment and therapeutic devices.
Industry: Utilized in power electronics, automotive systems, and consumer electronics
Mechanism of Action
The mechanism of action of L9426 MOSFETs involves the control of electrical current flow through the semiconductor channel. When a voltage is applied to the gate terminal, it creates an electric field that modulates the conductivity of the channel, allowing or blocking the flow of current. This mechanism is crucial for switching and amplification applications in electronic circuits .
Comparison with Similar Compounds
L9426 MOSFETs can be compared with other similar compounds such as:
IRF540N: Another N-Channel MOSFET with similar voltage and current ratings.
STP55NF06: Known for its high current handling capability.
IRLB8721: Features low on-resistance and high efficiency.
Uniqueness
L9426 stands out due to its combination of high switching speed, low gate charge, and improved dv/dt capability, making it suitable for high-performance applications .
Conclusion
L9426 MOSFETs are essential components in modern electronics, offering high efficiency and reliability. Their unique properties and wide range of applications make them valuable in various scientific and industrial fields.
Properties
CAS No. |
89151-79-1 |
|---|---|
Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(2,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H14N4.C4H4O4/c1-7-3-4-8(2)13(7)12-9-10-5-6-11-9;5-3(6)1-2-4(7)8/h3-4H,5-6H2,1-2H3,(H2,10,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JNTDLVIGSXZBQD-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC=C(N1NC2=NCCN2)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC=C(N1NC2=NCCN2)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


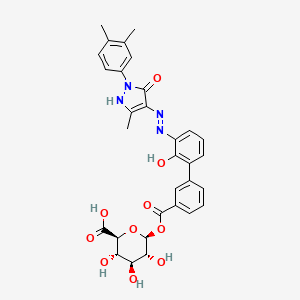
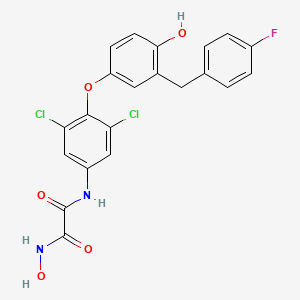
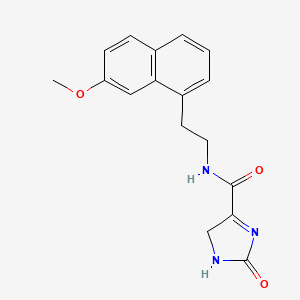

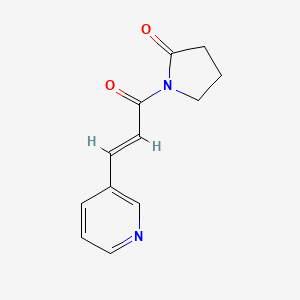
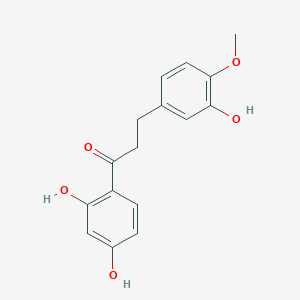

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)
